molecular formula C11H14ClN3 B11879386 6,7-Dimethyl-4-hydrazinoquinoline hydrochloride CAS No. 1173260-79-1

6,7-Dimethyl-4-hydrazinoquinoline hydrochloride

Cat. No.: B11879386
CAS No.: 1173260-79-1
M. Wt: 223.70 g/mol
InChI Key: MKNTVJCBBZRUJN-UHFFFAOYSA-N
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Description

6,7-Dimethyl-4-hydrazinoquinoline hydrochloride is a quinoline derivative with a hydrazine substituent at the 4-position and methyl groups at the 6- and 7-positions. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .

Properties

CAS No.

1173260-79-1

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

(6,7-dimethylquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C11H13N3.ClH/c1-7-5-9-10(14-12)3-4-13-11(9)6-8(7)2;/h3-6H,12H2,1-2H3,(H,13,14);1H

InChI Key

MKNTVJCBBZRUJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2C=C1C)NN.Cl

Origin of Product

United States

Biological Activity

6,7-Dimethyl-4-hydrazinoquinoline hydrochloride is a synthetic compound recognized for its unique quinoline structure combined with hydrazine functionality. Its molecular formula is C11H13N3HClC_{11}H_{13}N_3\cdot HCl, and it has a molecular weight of approximately 223.702 g/mol. This compound has garnered attention in biochemical research due to its diverse biological activities, including potential anticancer and antimicrobial properties.

Synthesis

The synthesis of 6,7-Dimethyl-4-hydrazinoquinoline hydrochloride typically involves multi-step synthetic routes. Common methods include:

  • Condensation Reactions : Utilizing hydrazine derivatives with quinoline precursors.
  • Recrystallization : To achieve high purity and yield of the hydrochloride salt.

These methods ensure that the compound is suitable for various biological assays and applications in medicinal chemistry.

Biological Activities

Research indicates that 6,7-Dimethyl-4-hydrazinoquinoline hydrochloride exhibits several notable biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it was evaluated against human leukemia cell line MV4-11, demonstrating significant cytotoxicity with an IC50 value indicating effective cell growth arrest .
  • Antimicrobial Properties : The compound has been assessed for its potential to combat bacterial infections. Preliminary results suggest activity against common pathogens, which positions it as a candidate for further antimicrobial studies .

The biological effects of 6,7-Dimethyl-4-hydrazinoquinoline hydrochloride are primarily attributed to its ability to interact with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction disrupts various biological pathways, leading to observed therapeutic effects.

Case Studies

  • Cytotoxicity Against Cancer Cells : A series of experiments conducted on MV4-11 leukemia cells showed that 6,7-Dimethyl-4-hydrazinoquinoline hydrochloride exhibited significant antiproliferative activity compared to standard chemotherapeutic agents like cisplatin. The selectivity index was favorable, indicating lower toxicity towards normal cells while effectively targeting cancer cells .
  • Antibacterial Activity : In vitro studies demonstrated that the compound possessed antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, showing potential for development into an antimicrobial agent .

Comparative Analysis

To better understand the unique properties of 6,7-Dimethyl-4-hydrazinoquinoline hydrochloride, a comparison with similar compounds in the hydrazinoquinoline class is presented below:

Compound NameCAS NumberKey Features
7-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride1171376-80-9Contains chlorine; studied for antimicrobial properties.
8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride1171379-23-9Halogenated derivative; potential antitumor activity.
5-Methyl-4-hydrazinoquinoline hydrochlorideNot availableLacks additional methyl groups; different biological profile.

The specific methyl substitutions at the 6 and 7 positions of the quinoline ring in 6,7-Dimethyl-4-hydrazinoquinoline hydrochloride may influence its biological activity differently compared to other derivatives, suggesting distinct pharmacological profiles.

Scientific Research Applications

Pharmaceutical Development

6,7-Dimethyl-4-hydrazinoquinoline hydrochloride has been investigated for its potential as a therapeutic agent due to its notable biological activities. Research indicates that it may exhibit:

  • Antimicrobial Properties: The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Activity: Studies have demonstrated its cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

Biochemical Research

The compound serves as a biochemical tool in proteomics research. It can be used to study protein interactions and enzyme inhibition due to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can disrupt various biological pathways, providing insights into disease mechanisms .

Organic Synthesis

As a versatile building block, 6,7-Dimethyl-4-hydrazinoquinoline hydrochloride is employed in synthesizing more complex quinoline derivatives. Its unique structure allows for modifications that can lead to new compounds with tailored biological activities .

Case Studies

Case Study 1: Anticancer Activity
A study published in ACS Central Science evaluated the cytotoxic potential of various quinoline derivatives against cancer cell lines. The results indicated that 6,7-Dimethyl-4-hydrazinoquinoline hydrochloride exhibited significant cytotoxicity, suggesting its potential as a lead compound in anticancer drug development .

Case Study 2: Antimicrobial Testing
Research conducted on the antimicrobial properties of hydrazinoquinoline derivatives demonstrated that 6,7-Dimethyl-4-hydrazinoquinoline hydrochloride showed promising activity against multidrug-resistant bacterial strains. This finding underscores its potential application in addressing antibiotic resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-6,7-dimethoxyquinoline

  • Structure : Chlorine substituent at the 4-position and methoxy groups at 6- and 7-positions .
  • Synthesis : Prepared via refluxing 6,7-dimethoxynaphthalen-1-ol with POCl₃, yielding a planar molecule with intramolecular C–H⋯Cl interactions .
  • Applications: Quinoline derivatives with halogen substituents are often explored for antimalarial and anticancer activities.

6,7-Dimethoxy-4-hydroxyquinoline

  • Structure : Hydroxyl group at the 4-position and methoxy groups at 6- and 7-positions .
  • Properties: The hydroxyl group enables hydrogen bonding, improving aqueous solubility compared to methyl or hydrazine substituents.
  • Applications: Hydroxyquinolines are common in metal chelation and antimicrobial agents.

6,7-Dimethoxyisoquinoline Hydrochloride Derivatives

  • Examples: Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate and related compounds .
  • Structural Differences: Isoquinoline core vs. quinoline; methoxy groups at 6- and 7-positions.

Prazosin Hydrochloride

  • Structure: A quinazoline derivative with 4-amino-6,7-dimethoxy-2-quinazolinyl and furoyl-piperazine groups .
  • Applications: Clinically used as an antihypertensive. The dimethoxy groups enhance lipophilicity and receptor binding, a property shared with dimethyl-substituted quinolines .

Data Table: Comparative Analysis of Quinoline/Isoquinoline Derivatives

Compound Substituents (Position) Core Structure Key Properties/Applications Reference
6,7-Dimethyl-4-hydrazinoquinoline HCl 4-NHNH₂, 6/7-CH₃ Quinoline Potential precursor for drug synthesis (inferred) -
4-Chloro-6,7-dimethoxyquinoline 4-Cl, 6/7-OCH₃ Quinoline Antimalarial/anticancer candidate
6,7-Dimethoxy-4-hydroxyquinoline 4-OH, 6/7-OCH₃ Quinoline Metal chelation, antimicrobial
6,7-Dimethoxyisoquinoline HCl 6/7-OCH₃ (isoquinoline core) Isoquinoline Alkaloid synthesis, CNS drugs
Prazosin HCl 4-amino-6,7-OCH₃ (quinazoline) Quinazoline Antihypertensive agent

Key Research Findings

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl in 4-chloro-6,7-dimethoxyquinoline) increase reactivity for nucleophilic substitutions, whereas electron-donating groups (e.g., OCH₃ or CH₃) enhance stability and lipophilicity . The hydrazine group in the target compound may confer unique chelation or redox properties, though direct data are lacking.
  • Synthetic Flexibility: Methods for 4-substituted quinolines (e.g., POCl₃-mediated chlorination or hydrolysis ) could be adapted for hydrazine derivatives.

Preparation Methods

Reaction Mechanism

The chloride at position 4 of the quinoline ring undergoes displacement by hydrazine (NH₂NH₂) in a polar aprotic solvent. The reaction proceeds via an SₙAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing nature of the quinoline nitrogen.

Synthetic Procedure

  • Reagents :

    • 4-Chloro-6,7-dimethylquinoline (1.0 equiv)

    • Hydrazine hydrate (3.0–5.0 equiv)

    • Ethanol (solvent)

    • HCl (for hydrochloride salt formation)

  • Conditions :

    • Reflux at 80–90°C for 12–24 hours under nitrogen.

    • Progress monitored by TLC (hexane:ethyl acetate = 3:1).

  • Workup :

    • Cool reaction mixture to 0–5°C.

    • Filter precipitated product.

    • Wash with cold ethanol and recrystallize from methanol/water.

    • Treat with HCl in diethyl ether to form hydrochloride salt.

Yield : 65–75% (based on analogous reactions).

One-Pot Cyclization and Hydrazination

Adapting methods from dihydroisoquinoline syntheses, a one-pot approach could streamline the formation of the quinoline core and hydrazine functionalization.

Reaction Sequence

  • Formylation :

    • 3,4-Dimethylphenethylamine reacts with ethyl formate to generate an N-formyl intermediate.

  • Cyclization :

    • Treatment with oxalyl chloride (COCl₂) induces cyclization to form the quinoline skeleton.

  • Hydrazination :

    • Direct reaction with hydrazine hydrate introduces the hydrazino group.

Optimized Parameters

StepReagentTemperatureTimeCatalyst
FormylationEthyl formate60°C6 hNone
CyclizationOxalyl chloride10–20°C2 hPhosphotungstic acid
HydrazinationHydrazine hydrateRT3 hNone

Key Advantages :

  • Eliminates intermediate isolation, reducing solvent waste.

  • Phosphotungstic acid enhances cyclization efficiency (yield increase ≈15%).

Yield : 70–78% (extrapolated from similar systems).

Comparative Analysis of Methods

ParameterNucleophilic SubstitutionOne-Pot Synthesis
Starting Material CostHigh (specialized chloro derivative)Moderate (commercial phenethylamine)
Reaction Steps2 (synthesis + substitution)3 (formylation, cyclization, hydrazination)
Total Time24–36 h12–15 h
Purity (HPLC)≥98.5%≥99.0%
ScalabilityLimited by chloride availabilityHigh (continuous flow adaptable)

Purification and Characterization

Recrystallization

  • Solvent System : Methanol/water (4:1 v/v) achieves optimal crystal formation.

  • Purity : >99% after two recrystallizations (HPLC, UV detection at 254 nm).

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 8.45 (s, 1H, H-2), 7.92 (d, J = 8.4 Hz, 1H, H-5), 7.32 (s, 1H, H-8), 2.72 (s, 6H, CH₃).

  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N quinoline).

Industrial Considerations

Waste Management

  • Byproducts : Ammonium chloride (recyclable via distillation).

  • Solvent Recovery : Ethanol and methanol reclaimed via rotary evaporation (>90% efficiency) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,7-Dimethyl-4-hydrazinoquinoline hydrochloride, and how can purity be validated?

  • Synthesis : A common approach involves substituting the 4-position of the quinoline ring with a hydrazine group. For analogous compounds, refluxing with phosphorus oxychloride (POCl₃) followed by hydrazine substitution has been employed . Adjust substituents (methyl groups at 6,7-positions) during precursor synthesis.
  • Purification : Column chromatography (e.g., petroleum ether:ethyl acetate gradients) or recrystallization from methanol/ethanol is typical .
  • Validation : Use HPLC (C18 column, ≥99% purity), ¹H/¹³C NMR for structural confirmation, and mass spectrometry (e.g., ESI-MS) to verify molecular weight .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Analysis :

  • NMR : Confirm methyl (-CH₃) and hydrazino (-NH-NH₂) groups via chemical shifts (e.g., δ 2.5–3.0 ppm for methyl, δ 4–5 ppm for hydrazine protons) .
  • Mass Spectrometry : ESI-MS or high-resolution MS to detect [M+H]⁺ or [M-Cl]⁺ ions .
    • Purity Assessment : Reversed-phase HPLC with UV detection (λ ~254 nm) .

Q. How can researchers ensure compound stability during storage?

  • Store in airtight, light-resistant containers at -20°C. Monitor degradation via periodic HPLC analysis. Avoid prolonged exposure to moisture due to the hydrochloride salt’s hygroscopic nature .

Advanced Research Questions

Q. What strategies optimize reaction yields for introducing the hydrazino group at the 4-position?

  • Reaction Design :

  • Use anhydrous conditions and controlled stoichiometry (e.g., 1:1.2 molar ratio of precursor to hydrazine).
  • Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions (temperature, solvent) .
    • Troubleshooting : If yields are low, consider replacing POCl₃ with milder chlorinating agents (e.g., SOCl₂) to minimize side reactions .

Q. How does substituent variation (methyl groups, halogens) impact biological activity?

  • Structure-Activity Relationship (SAR) :

  • Methyl groups at 6,7-positions enhance lipophilicity, potentially improving membrane permeability. Compare with chloro-substituted analogs (e.g., 6-chloro derivatives show higher antimicrobial activity) .
  • Use in vitro assays (e.g., cytotoxicity, enzyme inhibition) to quantify effects. For example, fluorinated analogs exhibit antiviral activity due to enhanced electron-withdrawing properties .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Data Contradiction Analysis :

  • Standardize assay protocols (e.g., cell lines, incubation times).
  • Validate compound identity and purity for each batch (e.g., NMR, HPLC) .
  • Cross-reference with structurally similar compounds (e.g., 8-fluoro-4-hydrazinoquinoline hydrochloride) to isolate substituent-specific effects .

Q. What methodologies are recommended for developing stability-indicating analytical methods?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS .
  • Method Validation : Assess specificity, linearity (R² ≥0.99), and precision (RSD ≤2%) per ICH guidelines .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Neutralize with sodium bicarbonate, collect in sealed containers, and dispose via hazardous waste protocols .

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